molecular formula C12H17BrO B8279728 3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol

3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol

Cat. No. B8279728
M. Wt: 257.17 g/mol
InChI Key: VTEGNRZISAUGPR-UHFFFAOYSA-N
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Patent
US07659421B2

Procedure details

In a three-necked flask, introduce under nitrogen 5 g of 3-(4-bromo-3-methylphenyl)pentan-3-ol (19.4 mmol) and 50 cm3 of tetrahydrofuran. Cool the mixture to −70° C. and add dropwise 23.3 cm3 (58 mmol) of a 2.5M solution of n-butyllithium in hexane, over 30 minutes. Leave the mixture for approximately 2 h with stirring at −70° C. and then add dropwise 13.5 cm3 of triisopropyl borate (58 mmol), over 20 minutes. Leave the mixture with stirring for 3 h, allowing the temperature to increase to −10° C. Hydrolyse the mixture with saturated NH4Cl solution and extract two times with ethyl acetate. Wash the combined organic phases with saturated sodium chloride solution and dry them over sodium sulfate. Evaporate the solvents under vacuum. This gives 5 g of a colorless oil, which is chromatographed on silica gel (heptane/ethyl acetate=9/1) to give 4-(1-ethyl-1-hydroxypropyl)-2-methylphenylboronic acid in the form of a highly viscous oil. (Yield=71%)
Quantity
19.4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:13])([CH2:11][CH3:12])[CH2:9][CH3:10])=[CH:4][C:3]=1[CH3:14].O1CCCC1.C([Li])CCC.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>CCCCCC>[CH2:9]([C:8]([C:5]1[CH:6]=[CH:7][C:2]([B:25]([OH:30])[OH:26])=[C:3]([CH3:14])[CH:4]=1)([OH:13])[CH2:11][CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
19.4 mmol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(CC)(CC)O)C
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
13.5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Leave the mixture for approximately 2 h
Duration
2 h
WAIT
Type
WAIT
Details
over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Leave the mixture
STIRRING
Type
STIRRING
Details
with stirring for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to increase to −10° C
EXTRACTION
Type
EXTRACTION
Details
Hydrolyse the mixture with saturated NH4Cl solution and extract two times with ethyl acetate
WASH
Type
WASH
Details
Wash the combined organic phases with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry them over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporate the solvents under vacuum
CUSTOM
Type
CUSTOM
Details
This gives 5 g of a colorless oil, which is chromatographed on silica gel (heptane/ethyl acetate=9/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C(CC)(O)C1=CC(=C(C=C1)B(O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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